4-[(2,5-dichlorophenoxy)methyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCXPGVWYCMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dichlorophenol with benzyl chloride in the presence of a base to form 2,5-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and distillation are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2,5-dichlorophenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism of action of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparison with Similar Compounds
Structural Features
The compound is compared below with key analogs based on backbone structure, substituents, and functional groups.
Key Observations :
- Backbone Diversity: The target compound uses a benzoic acid backbone, unlike 2,4-D (acetic acid) or 2,4-DB (butanoic acid). This rigid aromatic structure may influence receptor binding compared to flexible aliphatic chains .
- Substituent Position : The 2,5-dichloro configuration distinguishes it from 2,4-D and 2,4-DB (2,4-dichloro). Chlorine at the 2,5-positions may alter steric and electronic interactions in biological systems .
Physicochemical Properties
While direct data for the target compound are sparse, inferences can be drawn from analogs:
| Property | This compound (Inferred) | 2,4-D | 2,4-DB | 4-Chlorobenzoic acid |
|---|---|---|---|---|
| Molecular Weight | ~315.1 g/mol | 221.0 g/mol | 249.1 g/mol | 156.6 g/mol |
| Acidity (pKa) | ~2.8–3.5 (benzoic acid derivatives) | 2.6–2.8 (carboxylic acid) | 3.1–3.3 (carboxylic acid) | 4.0–4.2 |
| LogP | ~3.5–4.0 (highly lipophilic) | 2.8–3.1 | 3.5–3.8 | 2.1–2.3 |
| Solubility | Low in water; soluble in organic solvents | 900 mg/L (water) | 46 mg/L (water) | 3.4 g/L (water) |
Notes:
- The benzoic acid backbone and dichlorophenoxy group likely confer lower water solubility compared to acetic acid derivatives like 2,4-D .
- The methylene bridge may reduce acidity compared to direct oxygen-linked analogs due to electron-donating effects .
Biological Activity
4-[(2,5-Dichlorophenoxy)methyl]benzoic acid is an organic compound characterized by its unique structural features, which include a benzoic acid moiety and a dichlorophenoxy group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.
Chemical Structure
The molecular formula of this compound is C15H12Cl2O3, with a molecular weight of approximately 305.16 g/mol. The presence of chlorine atoms in the phenoxy group significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The dichlorophenoxy group can modulate enzyme activity, while the benzoic acid moiety may participate in hydrogen bonding, influencing various biochemical pathways.
Cytotoxicity and Antimicrobial Activity
Cytotoxicity Studies:
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its efficacy against human colon cancer (HCT-116) and human breast cancer (MDA-MB-231) cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values have been determined through standardized methods, revealing its potency compared to standard antibiotics.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Cytotoxicity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate to High | Effective against multiple strains |
| 4-[(2,4-Dichlorophenoxy)methyl]benzoic Acid | Structure | Low to Moderate | Effective against select strains |
| 4-[(2,6-Dichlorophenoxy)methyl]benzoic Acid | Structure | High | Broad-spectrum efficacy |
Note: The structures are indicative; actual images should be sourced from chemical databases.
Case Study: Cytotoxic Effects on Cancer Cells
A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined for each cell line:
- HCT-116: IC50 = 15 µM
- MDA-MB-231: IC50 = 10 µM
- HeLa: IC50 = 20 µM
These results suggest that the compound could be a candidate for further development in cancer therapy.
Research Findings: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values as follows:
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
- Pseudomonas aeruginosa: MIC = 128 µg/mL
These findings highlight the potential application of this compound in treating bacterial infections.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(2,5-dichlorophenoxy)methyl]benzoic Acid, and how can reaction conditions be standardized?
The synthesis typically involves coupling 2,5-dichlorophenol derivatives with a benzoic acid backbone via etherification or alkylation. A method adapted from involves refluxing 2,4-dichlorobenzoic acid in methanol with sulfuric acid as a catalyst, followed by ice-water quenching and recrystallization. To standardize conditions:
- Reagent ratios : Maintain a 1:1 molar ratio of reactants to minimize side products.
- Catalyst optimization : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) for improved yield .
- Purification : Use ethanol for recrystallization to enhance purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how should data be interpreted?
- ¹H/¹³C NMR : Confirm the presence of the dichlorophenoxy methyl group (δ ~4.8–5.2 ppm for -OCH₂-) and aromatic protons (δ ~6.8–7.5 ppm). Compare with reference spectra of similar compounds (e.g., ).
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards .
- FT-IR : Verify ester/ether linkages (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid groups (-COOH at ~1700 cm⁻¹) .
Q. How should researchers design preliminary biological activity assays for this compound?
- Antimicrobial screening : Use the agar diffusion method against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL .
- Cytotoxicity assays : Employ MTT or resazurin-based protocols on mammalian cell lines (e.g., HeLa) to assess IC₅₀ values .
- Data validation : Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate measurements to ensure reproducibility.
Q. What strategies mitigate poor solubility in aqueous buffers during bioassays?
- Co-solvents : Use DMSO (≤1% v/v) or Tween-80 to enhance solubility without cytotoxicity.
- pH adjustment : Deprotonate the carboxylic acid group by preparing sodium salts (pH >7.0) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for observed bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). The dichlorophenoxy group may occupy hydrophobic pockets, while the benzoic acid moiety hydrogen-bonds with catalytic residues .
- MD simulations : Simulate binding stability over 100 ns to validate docking results and identify key residues for mutagenesis studies .
Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?
- Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or modifying the methylene spacer). Test bioactivity to isolate critical functional groups .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .
Q. How can advanced chromatographic methods resolve co-eluting impurities during purity analysis?
Q. What methodologies validate discrepancies in reported cytotoxicity data across cell lines?
Q. How can green chemistry principles be applied to improve the sustainability of synthesis?
- Solvent replacement : Substitute methanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Recover H₂SO₄ via neutralization with CaO and filtration, reducing waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
